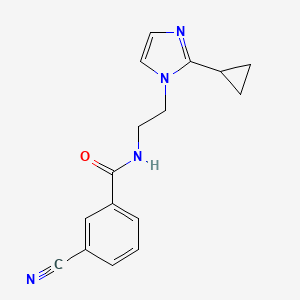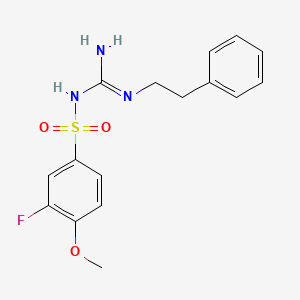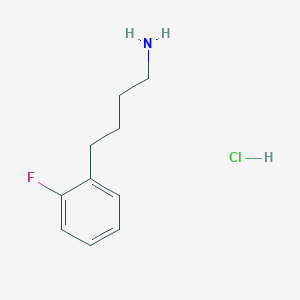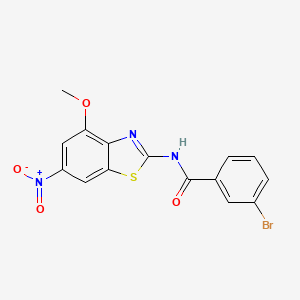
2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic molecule that appears to be related to the field of medicinal chemistry. The structure suggests that it is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. The molecule also contains a tetrazole ring, a common motif in pharmaceuticals due to its bioisosteric similarity to the carboxylate group. The presence of dichlorophenyl and ureido substituents indicates potential for biological activity, possibly as an enzyme inhibitor or receptor ligand.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chlorophenol derivatives with an amine or amide precursor. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent. The reaction conditions were optimized to a temperature of 80°C and a reaction time of 4 hours, yielding the product at 75% . Although the specific synthesis of 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is not detailed, similar methodologies could be applied, with the appropriate precursors and reaction conditions tailored to the desired functional groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized by various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis . These techniques provide information about the functional groups present and the overall molecular framework. The orientation of substituents around the core structure can significantly influence the molecule's properties and interactions. For instance, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could affect its binding to biological targets .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, often depending on the substituents attached to the acetamide core. The presence of reactive groups such as chlorophenyl could allow for further functionalization through nucleophilic substitution reactions. Additionally, the tetrazole ring in the compound of interest could undergo reactions typical of azoles, such as metal-catalyzed coupling reactions. The ureido group might also be involved in hydrogen bonding, which can be crucial for the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, can affect the compound's solubility, melting point, and crystal formation. For example, in the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C-H⋯O interactions, forming chains in the crystal lattice . These properties are essential for the compound's stability, formulation, and bioavailability in potential pharmaceutical applications.
科学的研究の応用
Antiproliferative and Anticancer Activity
A study on novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead showed these compounds had antiproliferative effects against human cancer cell lines, with the 4-chloro-containing compound exhibiting the highest cytotoxic effects. This compound also inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, suggesting potential as VEGFR-2 inhibitors (Toolabi et al., 2022).
Antibacterial Activity
Another study synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. The compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential in treating bacterial infections (Desai et al., 2008).
Antimicrobial Activity
Research into thiazolidinone and acetidinone derivatives revealed their antimicrobial activity against various microorganisms. This study's novel synthesized compounds demonstrated potential for antimicrobial applications based on their structural properties (Mistry et al., 2009).
特性
IUPAC Name |
2-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N7O3/c17-12-6-3-10(7-13(12)18)21-15(27)20-9-1-4-11(5-2-9)25-16(28)24(22-23-25)8-14(19)26/h1-7H,8H2,(H2,19,26)(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASUXPDMGQIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)N(N=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)
![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)
![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)